

# A Comparative Analysis of "Drug Liking" Between Benzhydrocodone and Hydrocodone

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Compound of Interest						
Compound Name:	Benzhydrocodone					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the "drug liking" and abuse potential of **benzhydrocodone**, a prodrug of hydrocodone, and hydrocodone itself. The information is compiled from clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the abuse-deterrent properties of **benzhydrocodone**.

### **Executive Summary**

Benzhydrocodone is a chemical entity that links hydrocodone to benzoic acid, rendering it pharmacologically inactive until it is metabolized in the gastrointestinal tract.[1][2] This prodrug mechanism is designed to reduce the potential for abuse via non-oral routes, such as intranasal insufflation.[1] Clinical studies demonstrate that when administered intranasally, benzhydrocodone leads to a slower onset of action, lower peak plasma concentrations of hydrocodone, and consequently, lower "drug liking" scores compared to equimolar doses of hydrocodone bitartrate.[3][4][5] These findings suggest that the molecular structure of benzhydrocodone may inherently deter abuse by routes that bypass first-pass metabolism.[2] [3]

## **Data Presentation: Quantitative Comparison**

The following tables summarize the key pharmacokinetic and pharmacodynamic data from a single-center, randomized, double-blind, crossover study comparing intranasal administration of



**benzhydrocodone** active pharmaceutical ingredient (API) to hydrocodone bitartrate (HB) API in healthy, non-dependent, recreational opioid users.[3][4]

Table 1: Pharmacokinetic Parameters of Hydrocodone After Intranasal Administration[3][6]

Parameter	Benzhydrocod one API (13.34 mg)	Hydrocodone Bitartrate API (15.0 mg)	% Difference	p-value
Cmax (ng/mL)	Lower	Higher	36.0% lower for Benzhydrocodon e	< 0.0001
Tmax (median, hours)	1.75	0.5	Delayed by >1 hour for Benzhydrocodon e	N/A
AUClast (ng·h/mL)	Lower	Higher	20.3% lower for Benzhydrocodon e	< 0.0001
AUCinf (ng·h/mL)	Lower	Higher	19.5% lower for Benzhydrocodon e	< 0.0001
Abuse Quotient (Cmax/Tmax)	17.0	31.9	47% lower for Benzhydrocodon e	N/A

Table 2: "Drug Liking" and Other Abuse Potential Measures[3][6][7]



Parameter	Benzhydrocod one API	Hydrocodone Bitartrate API	% Difference	p-value
Maximal "Drug Liking" (Emax) on 100-point VAS	67.4	73.2	Significantly lower for Benzhydrocodon e	0.004
"Drug Liking"  VAS at early time points (up to 2 hours)	Lower	Higher	Significantly lower for Benzhydrocodon e	≤ 0.0079
Subjects with ≥30% reduction in "Drug Liking" Emax	45%	N/A	N/A	N/A
Ease of Insufflation VAS (higher score = more difficult)	78.7	65.6	More difficult for Benzhydrocodon e	0.0004

## Experimental Protocols Human Abuse Potential Study Methodology

The primary data cited in this guide is from a single-center, randomized, double-blind, two-way crossover study designed to evaluate the intranasal pharmacokinetics and abuse potential of **benzhydrocodone** compared to hydrocodone bitartrate.[3][4][5]

Study Population: The study enrolled healthy, adult (18-55 years), non-dependent, recreational opioid users with a history of intranasal drug abuse.[4][8] A naloxone challenge was performed to confirm the absence of physical opioid dependence.[6]

Study Design: Participants were randomized to receive single intranasal doses of 13.34 mg of **benzhydrocodone** API and 15.0 mg of hydrocodone bitartrate API, which are molar-equivalent doses of hydrocodone.[3][4] A washout period of at least 72 hours separated the two treatment periods.[6]



#### Data Collection:

- Pharmacokinetic Sampling: Blood samples were collected at regular intervals to determine the plasma concentrations of hydrocodone.[3][4]
- "Drug Liking" Assessment: "Drug Liking" was assessed using a 100-point bipolar Visual Analog Scale (VAS) at specified time points throughout the dosing interval.[3][4] The scale ranged from 0 ("strong disliking") to 100 ("strong liking"), with 50 representing a neutral effect.[3]
- Other Subjective Measures: Other subjective effects, such as "Overall Drug Liking" and
  "Take Drug Again," were also assessed using VAS.[8] Nasal irritation was also evaluated.[4]
   [8]

Statistical Analysis: Pharmacokinetic parameters and "Drug Liking" scores were compared between the two treatment groups using appropriate statistical methods, such as linear mixed-effects models.[8]

#### **Visualizations**

### Benzhydrocodone Metabolism and Opioid Receptor Signaling

Caption: Metabolic activation of **benzhydrocodone** and subsequent opioid receptor signaling.

# Experimental Workflow for Human Abuse Potential Study





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